molecular formula C21H15BrN2O3S B2616455 N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-bromobenzamide CAS No. 476367-09-6

N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-bromobenzamide

Cat. No.: B2616455
CAS No.: 476367-09-6
M. Wt: 455.33
InChI Key: TZNYUFPNWHEDFY-UHFFFAOYSA-N
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Description

N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-bromobenzamide is a complex organic compound that features a benzodioxole moiety, a cyano group, a methylthiophene ring, and a bromobenzamide group

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar compounds have shown anticancer activity. For instance, some compounds have shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-bromobenzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzodioxole Moiety: Starting with catechol, the benzodioxole ring is formed through a condensation reaction with formaldehyde.

    Introduction of the Methylthiophene Ring: The thiophene ring is synthesized via a cyclization reaction involving sulfur and a suitable diene.

    Attachment of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source.

    Formation of the Bromobenzamide Group: The bromobenzamide moiety is synthesized by reacting 4-bromobenzoic acid with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzamide group can be substituted with various nucleophiles, including amines and thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-bromobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with various biological systems, including its potential as an inhibitor of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines
  • N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-Aminoacetamides
  • N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(Hetarylsulfanyl)acetamides

Uniqueness

N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-bromobenzamide stands out due to its combination of a benzodioxole moiety with a cyano group and a bromobenzamide group, which imparts unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O3S/c1-12-16(10-23)21(24-20(25)14-3-5-15(22)6-4-14)28-19(12)9-13-2-7-17-18(8-13)27-11-26-17/h2-8H,9,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNYUFPNWHEDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)Br)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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